N-Trifluoroacetylprolyl chloride

Descripción general

Descripción

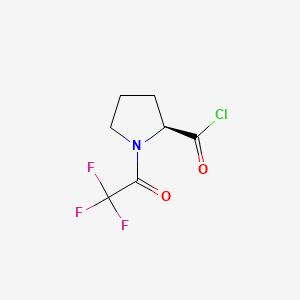

N-Trifluoroacetylprolyl chloride: is a chemical compound with the molecular formula C7H7ClF3NO2. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is known for its use in various scientific applications, particularly in the field of chemistry for derivatization reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Trifluoroacetylprolyl chloride can be synthesized through the reaction of proline with trifluoroacetic anhydride and thionyl chloride. The reaction typically involves the following steps:

- Proline is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form N-trifluoroacetylproline.

- The resulting N-trifluoroacetylproline is then treated with thionyl chloride to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Derivatization Reactions with Amines

NTPC reacts with primary amines to form diastereomeric amides, enabling chromatographic separation of enantiomers. This reaction is critical in chiral resolution for pharmaceuticals and bioanalysis.

Mechanism

- Nucleophilic Attack : The amine’s lone pair attacks the carbonyl carbon of NTPC, forming a tetrahedral intermediate.

- Elimination : Chloride leaves, regenerating the carbonyl group and releasing HCl.

- Proton Transfer : A base (e.g., pyridine) neutralizes HCl, driving the reaction to completion .

Reaction Conditions

- Solvent : Methylene chloride (CH₂Cl₂) .

- Base : Pyridine or triethylamine (though triethylamine may cause racemization) .

- Molar Ratios : 1:1 to 1:2 (amine:NTPC) .

Table 1: Separation Efficiency of NTPC vs. Camphanic Chloride

| Parameter | NTPC | Camphanic Chloride |

|---|---|---|

| Separation Factor (α) | 1.08 | 1.12 |

| Resolution (Rₛ) | 1.5 | 2.0 |

| Recovery (%) | 97–101 | 98–102 |

| Data from HPLC studies comparing derivatization agents . |

Hydrolysis Reactions

NTPC undergoes hydrolysis in the presence of water or moisture, producing trifluoroacetic acid (TFA) and hydrogen chloride .

Implications

- Storage : Must be kept anhydrous; typically stored under inert gas or as a solution in CH₂Cl₂ .

- Safety : HCl release necessitates handling in fume hoods .

Racemization During Derivatization

Racemization of NTPC can occur under basic conditions, leading to erroneous enantiomeric ratios.

Key Findings

- Triethylamine-Induced Racemization : Causes partial conversion of (S)-NTPC to its (R)-form, generating four diastereomers instead of two .

- Mitigation : Use pyridine instead of triethylamine and optimize reaction time (20–60 minutes) .

Reactions with Other Nucleophiles

While less common, NTPC can react with:

- Alcohols : Forms esters, though this is rarely utilized 7.

- Thiols : Potential for thioester formation, but no documented applications .

Limitations and Alternatives

- Lower Resolution : Compared to camphanic chloride, NTPC shows modest separation efficiency (Table 1) .

- Thermal Stability : Diastereomers decompose at high temperatures, limiting use in GC without optimized conditions .

N-Trifluoroacetylprolyl chloride’s reactivity with amines underpins its role in chiral separations, though racemization and hydrolysis require careful control. Its applications span forensic, pharmaceutical, and agricultural chemistry, making it a versatile reagent despite competition from higher-resolution alternatives.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

N-Trifluoroacetylprolyl chloride serves as a crucial derivatizing agent in the synthesis of chiral compounds. Its ability to react with amine groups allows for the formation of diastereomers, which can be separated using chromatographic techniques. This property is particularly valuable in the study of enantiomer-specific biological activities.

Chiral Derivatization

The compound is widely used for the chiral derivatization of various psychoactive substances, including cathinones and amphetamines. By forming stable diastereomers, researchers can analyze these compounds through gas chromatography-mass spectrometry (GC-MS), enabling the quantification of enantiomers in biological samples such as urine and plasma .

Peptide Synthesis

This compound also plays a role in peptide chemistry, where it facilitates the formation of dipeptides. This application is critical for studying peptide interactions and exploring potential therapeutic uses in drug development.

Analytical Applications

The compound's reactivity makes it an essential tool in analytical chemistry, especially for the separation and identification of chiral drugs.

Gas Chromatography-Mass Spectrometry

Research has demonstrated the effectiveness of this compound in indirect chiral separation methods using GC-MS. It has been successfully applied to analyze enantiomers of various chiral phenethylamine drugs, highlighting its significance in pharmacokinetic studies .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on Famprofazone Metabolites: This study utilized this compound to separate methamphetamine enantiomers excreted in human urine after administering famprofazone, showcasing its utility in metabolic studies .

- Chiral Analysis of New Recreational Drugs: The compound has been applied to analyze new psychoactive substances, demonstrating its relevance in forensic toxicology .

Mecanismo De Acción

The mechanism of action of N-trifluoroacetylprolyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of N-trifluoroacetyl derivatives. This reactivity is primarily due to the electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon .

Comparación Con Compuestos Similares

Trifluoroacetyl chloride: This compound is similar in structure but lacks the proline moiety.

N-Trifluoroacetylproline: This is the hydrolyzed form of N-trifluoroacetylprolyl chloride and is used in similar derivatization reactions.

Uniqueness: this compound is unique due to its combination of the trifluoroacetyl group and the proline moiety, which makes it particularly useful for chiral derivatization in analytical chemistry .

Actividad Biológica

N-Trifluoroacetylprolyl chloride (N-TFAPCl) is an organofluorine compound with significant implications in medicinal chemistry and analytical applications. Its unique trifluoroacetyl group enhances its reactivity, making it a valuable tool in chiral derivatization and biological studies. This article explores the biological activity of N-TFAPCl, summarizing its synthesis, applications, and relevant research findings.

- Chemical Formula : C₇H₇ClF₃NO₂

- Molecular Weight : 201.58 g/mol

- Functional Group : Trifluoroacetyl

N-TFAPCl is characterized by its ability to form dipeptides through reactions with amine groups in chiral molecules, which is crucial for studying peptide interactions and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of proline derivatives with trifluoroacetyl chloride in the presence of a suitable catalyst. This method ensures high yields and purity, essential for subsequent biological studies.

Chiral Derivatization

N-TFAPCl serves as a chiral derivatizing agent, particularly in the analysis of psychoactive substances such as methamphetamine. Its use allows for the separation of enantiomers via gas chromatography-mass spectrometry (GC-MS) techniques. Studies have shown that N-TFAPCl can introduce chiral centers that facilitate the identification and quantification of specific enantiomers in biological samples, which is critical for toxicological assessments .

Case Studies

-

Methamphetamine Analysis :

- A study highlighted the use of N-TFAPCl in determining the enantiomeric composition of methamphetamine in urine samples. The results indicated that the derivatization process could lead to racemization, impacting the accuracy of enantiomeric ratios detected by GC-MS .

- The study demonstrated that using N-TFAPCl allowed for effective separation and quantification, but also noted potential pitfalls due to impurities affecting results .

-

Toxicological Applications :

- Research involving toxicological evaluations has utilized N-TFAPCl to analyze various biological samples for the presence of amphetamines. The compound's role as a chiral probe has proven essential in establishing the optical purity of methamphetamine found in different matrices such as blood and urine .

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Trifluoroacetyl-L-proline | Contains L-proline with trifluoroacetyl | Enantiomerically pure derivative |

| Trifluoroacetyl chloride | Simple acyl halide | Primarily used for acylation reactions |

| N-Acetylprolyl chloride | Acetyl group instead of trifluoroacetyl | Less reactive than N-TFAPCl |

| N-Boc-prolyl chloride | Boc protecting group | Protects amine functionality |

N-TFAPCl stands out due to its trifluoromethyl group, which significantly influences its reactivity and solubility compared to other acyl chlorides.

Research Findings

Recent studies have focused on the interactions between this compound and various biomolecules:

- Peptide Interactions : The ability of N-TFAPCl to form stable dipeptide bonds allows researchers to investigate how structural variations impact biological activity.

- Chromatographic Techniques : Interaction studies utilizing chromatographic methods have elucidated the compound's behavior in complex mixtures, aiding in understanding its pharmacokinetic properties .

Propiedades

IUPAC Name |

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOYJPPISCCYDH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190186 | |

| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36724-68-2 | |

| Record name | N-Trifluoroacetylprolyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-Trifluoroacetylprolyl chloride useful in analyzing methamphetamine presence in urine samples?

A: Routine drug tests for methamphetamine can sometimes yield inconclusive results, especially when the methamphetamine originates from sources other than illicit drugs. [] this compound helps resolve this issue by enabling the separation and identification of methamphetamine enantiomers. [, ] This is crucial because the ratio of these enantiomers can differentiate between methamphetamine ingestion from sources like Vicks Inhaler and the illicit drug. []

Q2: Can you explain how this compound helps differentiate the source of methamphetamine?

A: this compound is a chiral derivatizing agent. This means it reacts differently with the two enantiomers (mirror-image molecules) of methamphetamine. This difference allows researchers to separate the enantiomers during Gas Chromatography analysis and determine their ratio in the urine sample. [, ] The research shows a distinct ratio between l-methamphetamine and l-amphetamine for individuals taking the drug Selegiline compared to those ingesting pure l-methamphetamine. []

Q3: The research mentions Famprofazone; what is its relation to this compound in this context?

A: Similar to the Selegiline case, Famprofazone metabolism also produces methamphetamine as a byproduct. [] this compound, again, plays a critical role in quantifying the specific enantiomers of methamphetamine excreted in the urine after Famprofazone administration. The study highlighted the dominance of (-)-methamphetamine isomer over the (+)-isomer in the excretion profile. [] This detailed analysis would not be possible without the use of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.